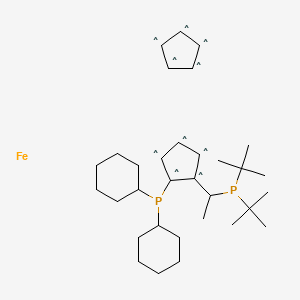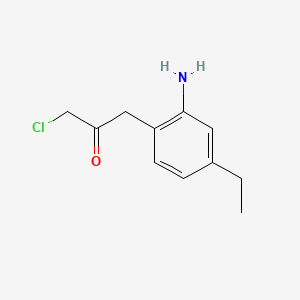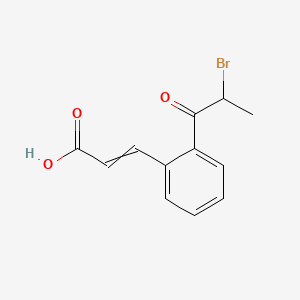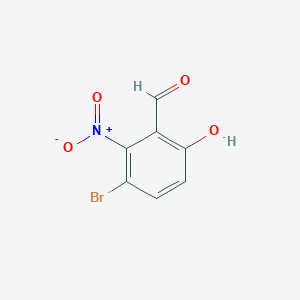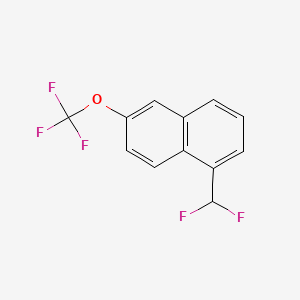
1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common approach is the radical trifluoromethylation of naphthalene derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of specialized fluorinating agents. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in sulfuric acid.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design .
Comparaison Avec Des Composés Similaires
- 1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene
- 1-(Difluoromethyl)-8-(trifluoromethoxy)naphthalene
- 3-(Trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Comparison: 1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalene is unique due to the specific positioning of the difluoromethyl and trifluoromethoxy groups on the naphthalene ring. This positioning can influence the compound’s reactivity, stability, and overall chemical properties. Compared to similar compounds, it may exhibit different biological activities and physical properties, making it a distinct and valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H7F5O |
|---|---|
Poids moléculaire |
262.17 g/mol |
Nom IUPAC |
1-(difluoromethyl)-6-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)10-3-1-2-7-6-8(4-5-9(7)10)18-12(15,16)17/h1-6,11H |
Clé InChI |
WOMYNRMCWXOKSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


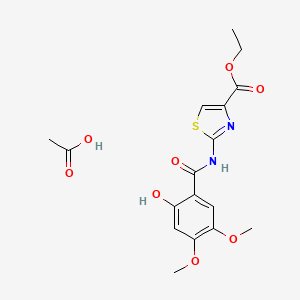


![tert-butyl 4-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)piperidine-1-carboxylate](/img/structure/B14061846.png)

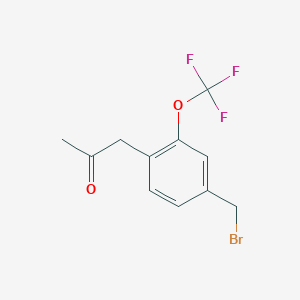
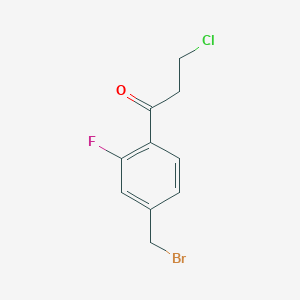
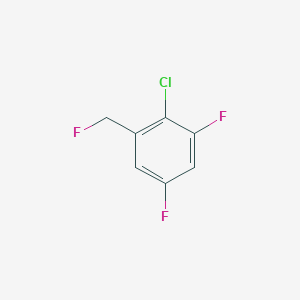
![[1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B14061872.png)

